{(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
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Overview
Description
{(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a naphthalene ring, a thiazolidinone ring, and an acetic acid moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of {(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid typically involves multiple steps. One common synthetic route includes the condensation of 2-methoxynaphthalene-1-carbaldehyde with thiosemicarbazide to form a Schiff base, which is then cyclized with chloroacetic acid to yield the desired thiazolidinone derivative. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
{(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of this compound may act as enzyme inhibitors, making them potential candidates for drug development.
Mechanism of Action
The mechanism of action of {(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to the disruption of cellular processes in microorganisms or cancer cells .
Comparison with Similar Compounds
Similar compounds to {(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid include:
Naproxen Related Compound G: This compound shares a similar naphthalene structure but differs in its functional groups and overall reactivity.
Pinacol Boronic Esters: These compounds are valuable in organic synthesis and share some reactivity patterns with the thiazolidinone derivative.
Phenylboronic Pinacol Esters: These esters are used in drug design and share similar hydrolysis properties under physiological conditions.
Properties
IUPAC Name |
2-[(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S2/c1-22-13-7-6-10-4-2-3-5-11(10)12(13)8-14-16(21)18(9-15(19)20)17(23)24-14/h2-8H,9H2,1H3,(H,19,20)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTAUBXUHMMMHG-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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